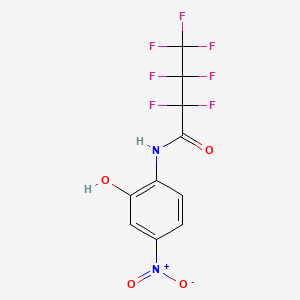
8-Fluoro-3-methyloctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-3-methyloctanoic acid is an organic compound with the molecular formula C9H17FO2. It is a fluorinated fatty acid derivative, characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 3rd position of the octanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3-methyloctanoic acid involves multiple steps. One common method starts with the reaction of ε-Caprolactone with diisobutylaluminium hydride in toluene at -78°C. This is followed by a series of reactions involving reagents such as sodium hydride, p-toluenesulfonic acid, and n-butyl lithium fluoride in solvents like benzene, diethyl ether, and tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-3-methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted compounds with various functional groups.
Aplicaciones Científicas De Investigación
8-Fluoro-3-methyloctanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 8-fluoro-3-methyloctanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to changes in metabolic pathways, inhibition of specific enzymes, or modulation of receptor activity .
Comparación Con Compuestos Similares
- 8-Fluorooctanoic acid
- 3-Methyloctanoic acid
- 8-Chloro-3-methyloctanoic acid
Comparison: 8-Fluoro-3-methyloctanoic acid is unique due to the combined presence of a fluorine atom and a methyl group, which imparts distinct chemical and physical properties. Compared to 8-fluorooctanoic acid, the methyl group in this compound can influence its hydrophobicity and reactivity. Similarly, the fluorine atom in this compound can enhance its stability and resistance to metabolic degradation compared to 3-methyloctanoic acid .
Propiedades
Número CAS |
462-12-4 |
|---|---|
Fórmula molecular |
C9H17FO2 |
Peso molecular |
176.23 g/mol |
Nombre IUPAC |
8-fluoro-3-methyloctanoic acid |
InChI |
InChI=1S/C9H17FO2/c1-8(7-9(11)12)5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12) |
Clave InChI |
CMZDDIWNZWUROZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCF)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)


![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)


![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)


